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Compound of Interest

Compound Name: A-800141

Cat. No.: B12997478 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct quantitative electrophysiological data for A-800141 is not readily available in

the public domain. The following application notes and protocols are based on the well-

characterized, potent, and selective Nav1.8 sodium channel blocker, A-803467. A-800141 is

presumed to be a closely related compound with a similar mechanism of action. All provided

data and protocols should be adapted and validated for A-800141 in your specific experimental

setting.

Introduction
Voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the

transmission of nociceptive signals. Predominantly expressed in the peripheral sensory

neurons of the dorsal root ganglia (DRG), Nav1.8 is a tetrodotoxin-resistant (TTX-R) channel

with distinct biophysical properties, including a more depolarized voltage dependence of

activation and slower inactivation kinetics. These features enable Nav1.8 to be a major

contributor to the upstroke of the action potential in pain-sensing neurons, especially during the

repetitive firing associated with chronic pain states. Consequently, selective blockers of Nav1.8,

such as A-800141 and its analogs, are promising non-opioid therapeutic agents for the

management of neuropathic and inflammatory pain.[1][2]

These application notes provide detailed protocols for characterizing the inhibitory effects of A-
800141 on Nav1.8 channels using whole-cell patch-clamp electrophysiology in both voltage-

clamp and current-clamp modes.
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Quantitative Data Summary
The following tables summarize the electrophysiological effects of the potent Nav1.8 blocker A-

803467, which serves as a proxy for A-800141.

Table 1: Inhibitory Potency of A-803467 on Nav1.8 and Other Subtypes

Channel
Subtype

IC50 (nM) Cell Type
Holding
Potential

Reference

Human Nav1.8 8
Recombinant

Cell Lines

-40 mV (Half-

maximal

inactivation)

[2][3]

Human Nav1.8 79
Recombinant

Cell Lines
Resting State

Rat Nav1.8 45 ± 5
Recombinant

Cell Lines
-40 mV

Rat DRG TTX-R

Current
140 Native Neurons Not Specified

Human Nav1.2 ≥ 1000
Recombinant

Cell Lines
Not Specified

Human Nav1.3 ≥ 1000
Recombinant

Cell Lines
Not Specified

Human Nav1.5 ≥ 1000
Recombinant

Cell Lines
Not Specified

Human Nav1.7 ≥ 1000
Recombinant

Cell Lines
Not Specified

Table 2: Effects of Nav1.8 Blockade on Neuronal Excitability
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Parameter Effect of Nav1.8 Blockade Significance

Action Potential Amplitude Reduction

Nav1.8 contributes significantly

to the overshoot of the action

potential.

Maximum Rise Slope of Action

Potential
Decrease

Reflects a reduction in the rate

of depolarization due to

decreased sodium influx.

Repetitive Firing Attenuation

Nav1.8 is crucial for sustaining

high-frequency firing in

nociceptive neurons.

Spontaneous Firing in

Neuropathic Models
Suppression

Highlights the role of Nav1.8 in

ectopic activity associated with

chronic pain.

Mechanically Evoked Firing of

Spinal Neurons
Blockade

Demonstrates in vivo efficacy

in a pain-relevant circuit.

Signaling Pathways and Experimental Workflows
Nav1.8 Signaling in Nociception
The following diagram illustrates the central role of the Nav1.8 sodium channel in the

transmission of pain signals from the periphery to the central nervous system. A-800141, as a

selective blocker, is designed to interrupt this pathway at the level of the primary sensory

neuron.
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Caption: Role of Nav1.8 in the pain signaling pathway.

Experimental Workflow for Characterizing A-800141
The following diagram outlines the typical workflow for evaluating the effects of a compound

like A-800141 on Nav1.8 channels using electrophysiology.
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Caption: Workflow for electrophysiological characterization.

Experimental Protocols
Protocol 1: Voltage-Clamp Recording of Nav1.8 Currents
This protocol is designed to isolate and characterize Nav1.8 currents and assess the inhibitory

effects of A-800141.
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1. Cell Preparation:

Use either primary cultured dorsal root ganglion (DRG) neurons from rodents or a stable cell

line (e.g., HEK293 or CHO) expressing human Nav1.8/β1 subunits.

For DRG neurons, isolate ganglia and culture for 24-48 hours before recording.

For cell lines, plate cells onto glass coverslips 24 hours prior to the experiment.

2. Solutions:

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents in native neurons, add 300 nM

Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3

with CsOH. Cesium is used to block potassium channels.

3. Electrophysiological Recording:

Perform whole-cell patch-clamp recordings at room temperature (22-24°C).

Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal

solution.

Obtain a high-resistance seal (>1 GΩ) before rupturing the membrane to achieve the whole-

cell configuration.

Compensate for series resistance (>80%) to minimize voltage errors.

4. Voltage-Clamp Protocols:

Current-Voltage (I-V) Relationship:

Hold the cell at -100 mV.

Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV

increments for 50 ms.
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Record the peak inward current at each voltage step.

Apply A-800141 at various concentrations and repeat the protocol to determine its effect

on the I-V relationship.

Steady-State Inactivation:

Hold the cell at -120 mV.

Apply a 500 ms pre-pulse to various potentials (from -120 mV to 0 mV in 10 mV

increments).

Follow the pre-pulse with a 20 ms test pulse to 0 mV to elicit the peak current.

Normalize the peak current to the maximum current and plot against the pre-pulse

potential. Fit the data with a Boltzmann function to determine the half-inactivation voltage

(V½).

Repeat in the presence of A-800141 to assess its effect on steady-state inactivation.

IC50 Determination:

Hold the cell at a potential that elicits a consistent submaximal current (e.g., 0 mV from a

holding potential of -100 mV).

Apply a range of concentrations of A-800141 and measure the percentage of current

inhibition.

Plot the concentration-response curve and fit with a Hill equation to determine the IC50

value.

Protocol 2: Current-Clamp Recording of Neuronal Firing
This protocol is used to investigate the effect of A-800141 on the excitability of DRG neurons.

1. Cell Preparation and Solutions:

Use primary cultured small-diameter DRG neurons.
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External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose.

Adjust pH to 7.4 with NaOH.

Internal (Pipette) Solution (in mM): 140 K-Gluconate, 10 NaCl, 1 MgCl₂, 1 EGTA, 10 HEPES,

2 Mg-ATP, 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

2. Electrophysiological Recording:

Establish a whole-cell current-clamp configuration as described in Protocol 1.

Measure the resting membrane potential.

Inject a series of depolarizing current steps (e.g., from 0 to 500 pA in 20 pA increments for

500 ms) to elicit action potentials.

3. Data Acquisition and Analysis:

Rheobase: Determine the minimum current injection required to elicit a single action

potential.

Action Potential Threshold: Measure the membrane potential at which an action potential is

initiated.

Action Potential Waveform Analysis: Measure the amplitude, duration (at half-maximal

amplitude), and maximum rise and fall slopes of the action potential.

Repetitive Firing: Count the number of action potentials fired in response to a suprathreshold

depolarizing current step.

Apply A-800141 and repeat the current injection protocol to determine its effects on these

parameters of neuronal excitability.

By following these detailed protocols, researchers can effectively characterize the inhibitory

effects of A-800141 on Nav1.8 channels and its functional consequences on neuronal

excitability, providing valuable insights for the development of novel pain therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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